molecular formula C12H9Br2N B2833010 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 861206-23-7

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B2833010
CAS No.: 861206-23-7
M. Wt: 327.019
InChI Key: DAHMUJBHSOWVNQ-UHFFFAOYSA-N
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Description

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C12H9Br2N It is a derivative of cyclopenta[b]quinoline, characterized by the presence of two bromine atoms at the 5 and 7 positions and a dihydro group at the 2 and 3 positions

Mechanism of Action

Target of Action

Similar compounds have shown moderate activity towards acetylcholinesterase (ache) and butyrylcholinesterase (buche) inhibition . These enzymes play a crucial role in nerve signal transmission, and their inhibition can lead to an increase in acetylcholine levels, affecting various neurological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the bromination of 2,3-dihydro-1H-cyclopenta[b]quinoline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5 and 7 positions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydro group to a fully saturated cyclopentane ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Fully saturated cyclopentane derivatives.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-cyclopenta[b]quinoline: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    5,7-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    5,7-Difluoro-2,3-dihydro-1H-cyclopenta[b]quinoline: Fluorine atoms provide different electronic effects compared to bromine.

Uniqueness

5,7-Dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make the compound more suitable for certain types of chemical reactions, such as nucleophilic substitution, and can influence its biological activity.

Properties

IUPAC Name

5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMUJBHSOWVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320157
Record name 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861206-23-7
Record name 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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